DDR1-IN-1 dihydrochloride is a selective inhibitor of the discoidin domain receptor 1, a receptor tyrosine kinase that plays a critical role in cellular processes such as adhesion, migration, and differentiation. DDR1 is primarily activated by collagen, which leads to autophosphorylation and subsequent intracellular signaling pathways that can influence various physiological and pathological processes, including fibrosis and cancer progression. The compound has garnered interest for its potential therapeutic applications in diseases associated with dysregulated DDR1 signaling.
DDR1-IN-1 dihydrochloride is synthesized from various chemical precursors through methods involving palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The compound is commercially available from several suppliers, including MedChemExpress and R&D Systems, which provide detailed specifications regarding its potency and selectivity against DDR1 and DDR2 receptors.
DDR1-IN-1 dihydrochloride belongs to the class of small molecule inhibitors targeting receptor tyrosine kinases. It is specifically classified as a selective discoidin domain receptor 1 inhibitor, with significant implications for therapeutic development in oncology and fibrotic diseases.
The synthesis of DDR1-IN-1 dihydrochloride involves several key steps:
The synthetic route emphasizes the use of selective reactions that minimize by-products and enhance yield, highlighting the importance of optimizing conditions for palladium catalysis and nucleophilic attack.
The molecular formula of DDR1-IN-1 dihydrochloride is , and its structure features a thienopyridine core that is crucial for its interaction with the DDR1 receptor.
Key structural data include:
DDR1-IN-1 dihydrochloride primarily acts by inhibiting the autophosphorylation of DDR1 upon collagen binding. This inhibition affects downstream signaling pathways involved in cell proliferation and survival.
In vitro studies have demonstrated that DDR1-IN-1 can reduce phosphorylation at specific tyrosine residues (notably Tyr792) within the DDR1 receptor. This effect suggests that while DDR1-IN-1 selectively targets DDR1, it may also exhibit off-target effects on other kinases due to structural similarities .
The mechanism of action for DDR1-IN-1 involves competitive inhibition at the active site of the DDR1 receptor, preventing its activation by collagen. This inhibition leads to decreased downstream signaling related to cell adhesion, migration, and matrix remodeling.
Experimental data indicate that treatment with DDR1-IN-1 results in a significant reduction in collagen-induced phosphorylation of DDR1, implicating its potential utility in modulating pathological processes associated with excessive collagen deposition .
Relevant analyses often include spectroscopic methods (NMR, mass spectrometry) to confirm purity and structural integrity .
DDR1-IN-1 dihydrochloride has potential applications in various fields:
Discoidin Domain Receptor 1 (DDR1) belongs to a unique subclass of receptor tyrosine kinases (RTKs) distinguished by its activation mechanism via binding to extracellular matrix collagens rather than classical soluble growth factors. This collagen-binding receptor exists in multiple isoforms (DDR1a-e) generated through alternative splicing, with DDR1a-c possessing functional kinase domains and DDR1d-e representing kinase-deficient variants [3] [6]. Unlike conventional RTKs exhibiting rapid activation kinetics (seconds to minutes), DDR1 demonstrates characteristically slow phosphorylation kinetics (hours), leading to sustained signaling that influences critical cellular processes including proliferation, differentiation, adhesion, migration, and extracellular matrix (ECM) remodeling [3] [7]. The structural uniqueness of DDR1 lies within its extracellular discoidin domain (homologous to Dictyostelium discoideum discoidin I), which contains specific surface-exposed loops (S52-T57 and R105-K112) and residues (e.g., S175) essential for triple-helical collagen recognition and binding [6] [7]. This domain is necessary and sufficient for collagen interaction, while the entire extracellular portion is crucial for transmembrane signaling initiation [6].
Table 1: DDR1 Isoforms and Characteristics
Isoform | Kinase Domain Status | Signaling Capability | Key Expression Notes |
---|---|---|---|
DDR1a | Functional | Active signaling | Epithelial tissues |
DDR1b | Functional | Active signaling | Most abundant isoform |
DDR1c | Functional | Active signaling | Less common |
DDR1d | Truncated/inactive | Kinase-dead | Non-signaling variant |
DDR1e | Frameshift/inactive | Kinase-dead | Non-signaling variant |
Table 2: DDR1 Activation Kinetics and Ligand Specificity
Feature | DDR1 | Classical RTKs |
---|---|---|
Primary Ligands | Collagens I, II, III, IV (Native triple helix) | Soluble growth factors (e.g., EGF, VEGF) |
Activation Timeframe | Hours (Sustained) | Seconds to Minutes (Transient) |
Activation Mechanism | Ligand-induced clustering & trans-autophosphorylation | Ligand-induced dimerization |
Key Binding Domain | Discoidin domain (Surface loops: S52-T57, R105-K112; Residue S175) | Variable (e.g., Ig-like domains) |
DDR1 activation initiates complex downstream signaling cascades with significant cellular consequences. Upon binding to its collagen ligands (primarily types I-IV in their native triple-helical conformation), DDR1 undergoes autophosphorylation at specific tyrosine residues within its cytoplasmic domain [3] [6]. This phosphorylation event facilitates recruitment of adaptor proteins (e.g., Shc, Nck) and Src homology 2 (SH2) domain-containing molecules, ultimately triggering multiple pathways:
DDR1 overexpression, hyperactivation, or dysregulation is implicated in the pathogenesis of several major diseases, establishing it as a compelling therapeutic target:
Metabolic Reprogramming and Autophagy Modulation: In glioblastoma, DDR1 interacts with a 14-3-3-Beclin-1-Akt1 complex, inhibiting autophagy and contributing to therapy resistance [10]. Conversely, in other contexts, DDR1 inhibition can promote autophagy-dependent clearance.
Neurodegenerative Diseases: DDR1 expression is significantly upregulated in the brains of patients with Alzheimer's disease (AD) and Parkinson's disease (PD). Pathologically elevated DDR1 activity contributes to:
Blood-Brain Barrier (BBB) Dysfunction: DDR1 modulates microglial activity and MMPs, contributing to BBB degradation [2].
Fibrotic Disorders: DDR1 activation in response to excessive collagen deposition in tissues drives fibroblast proliferation, differentiation into myofibroblasts, and further ECM production, perpetuating fibrosis in organs like the lung, liver, and kidney [3].
Table 3: DDR1 Dysregulation in Select Cancers
Cancer Type | Molecular Consequence of DDR1 Dysregulation | Key Pathological Outcomes |
---|---|---|
Pancreatic Ductal Adenocarcinoma (PDAC) | cCol I/DDR1/NF-κB-p62-NRF2 axis activation; STAT1 activation by Col III/DDR1 | Tumor growth, metabolic support, dormancy regulation, chemoresistance |
Breast Cancer | Collagen fiber alignment via DDR1-ECD; Notch1 interaction | Immune exclusion, metastasis, stemness maintenance |
Glioblastoma (GBM) | DDR1/14-3-3-Beclin-1-Akt1 complex formation | Autophagy inhibition, radiation/chemotherapy resistance, survival |
Colorectal Cancer (CRC) | DDR2-mediated MT1-MMP activation; Enhanced PI3K/mTOR efficacy upon inhibition | Invasion, metastasis, stromal remodeling |
The compelling evidence linking aberrant DDR1 signaling to disease pathogenesis provides a strong rationale for developing targeted inhibitors:
Targeting Metastatic Niches: DDR1 signaling is crucial for metastatic seeding and outgrowth in collagen-rich secondary sites. Inhibition represents a strategy to target disseminated disease [3] [7].
Neurodegeneration:
The development of DDR1-IN-1 dihydrochloride, a potent and selective small-molecule inhibitor of DDR1 tyrosine kinase activity, exemplifies the translation of this biological rationale into a targeted therapeutic approach. Its selectivity profile and mechanism of action make it a valuable tool compound and a candidate for therapeutic development.
Table 4: Key DDR1 Inhibitors in Research
Inhibitor | Reported IC50 (DDR1) | Selectivity (vs DDR2/Other Kinases) | Key Demonstrated Effects (Preclinical) |
---|---|---|---|
DDR1-IN-1 dihydrochloride | 105 nM | ~4-fold vs DDR2 (413 nM); Selective over >380 kinases | Blocks collagen-induced DDR1 pY513 (EC50=86.76 nM); Inhibits DDR2-mediated MT1-MMP; Synergizes with PI3K/mTORi in CRC |
Nilotinib | 1-8 nM | Inhibits Abl, DDR2, c-Kit, PDGFR | Reduces α-Syn, Aβ, p-tau; Increases dopamine; Enters CNS; Modulates CSF miRNAs |
LCB-03-0110 | Low nM range | Inhibits Src family kinases | Reduces α-Syn (50%), p-tau, Aβ; Protects TH+ neurons; Reduces astro/microgliosis |
BK40143/BK40197 | ~0.001 μM | Highly selective | Reduces oligomeric α-Syn; Inhibits DDR1 in brain (Cmax 93-153 nM); Reduces p-tau |
Key Compounds Mentioned
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0